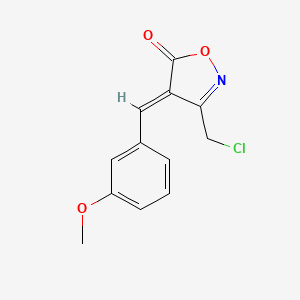
(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallography and Theoretical Studies : Isoxazolone derivatives like 3-phenyl-4-(arylidene)isoxazol-5(4H)-ones have been characterized using crystallographic and theoretical studies, providing insights into their molecular geometry, vibrational frequencies, and potential electrostatic maps (Brancatelli et al., 2011).
Green and Efficient Synthesis : There's been development in the green and efficient synthesis of isoxazol-5(4H)-one derivatives, highlighting environmentally friendly processes without the use of organic solvents (Pourmousavi et al., 2018).
Catalytic Activity in Synthesis : Salicylic acid has been used as an inexpensive and safe catalyst for the synthesis of isoxazole-5(4H)-ones derivatives, demonstrating its effectiveness in promoting three-component cyclocondensation processes (Mosallanezhad & Kiyani, 2019).
Nonlinear Optical Properties : Isoxazolone-based crystals have been studied for their significant second harmonic generation effect, indicating their potential use in photonic devices (Zhang et al., 2015).
Photophysical Behavior Characterization : The photophysical behavior of similar fluorogenic molecules has been characterized, providing insights into their fluorescence in different solvent environments (Santra et al., 2019).
Corrosion Inhibition Studies : Studies have also explored the use of isoxazole derivatives as corrosion inhibitors, highlighting their environmental friendliness and efficiency in protecting metals in acidic mediums (Aslam et al., 2020).
Biological Properties and Synthesis : The synthesis and biological properties of isoxazol-5(4H)-ones have been studied, emphasizing their antibacterial, anti-inflammatory, and other bioactive potentials (Kiyani & Mosallanezhad, 2018).
Application in Agricultural Research : The effect of certain isoxazolone derivatives on the growth and development of wheat seedlings has been investigated, showing varying impacts on seed germination and root system growth (Smirnov et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-4-2-3-8(5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOJZFCLPOVOZ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326846.png)
![[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1326854.png)
![[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326860.png)
![((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326866.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326867.png)
![((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid](/img/structure/B1326868.png)
![[(4-Methoxyphenyl)(2-oxo-2-thiomorpholin-4-ylethyl)amino]acetic acid](/img/structure/B1326872.png)
![[[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326873.png)
![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326875.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326876.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326879.png)
![{(4-Methoxyphenyl)[2-(2-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326881.png)
![{(4-Methoxyphenyl)[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1326882.png)
-amino]acetic acid](/img/structure/B1326884.png)